molecular formula C11H10N2O3 B11887286 Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B11887286
M. Wt: 218.21 g/mol
InChI Key: KHHJZONKTCXONL-UHFFFAOYSA-N
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Description

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific formyl and carboxylate groups, which confer distinct reactivity and potential biological activities .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-3-4-13-9(7-14)6-12-10(13)5-8/h3-7H,2H2,1H3

InChI Key

KHHJZONKTCXONL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)C=O

Origin of Product

United States

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